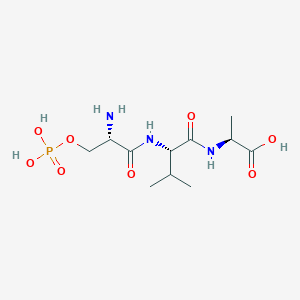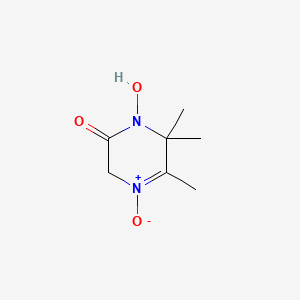phosphanium chloride CAS No. 89611-15-4](/img/structure/B14377772.png)
[(3-Hydroxyphenyl)methyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxyphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with benzyl chloride in the presence of a base to form the phosphonium salt . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (3-Hydroxyphenyl)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxyphenyl)methylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Applications De Recherche Scientifique
(3-Hydroxyphenyl)methylphosphanium chloride has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential use in biological systems, including as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific cellular pathways.
Mécanisme D'action
The mechanism by which (3-Hydroxyphenyl)methylphosphanium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium cation can interact with negatively charged sites on proteins and other biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
(3-Hydroxyphenyl)methylphosphanium chloride can be compared with other similar compounds such as:
Tetraphenylphosphonium chloride: Similar structure but with four phenyl groups attached to phosphorus.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Methyltriphenylphosphonium chloride: Contains a methyl group instead of a hydroxyphenyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of (3-Hydroxyphenyl)methylphosphanium chloride.
Propriétés
Numéro CAS |
89611-15-4 |
|---|---|
Formule moléculaire |
C25H22ClOP |
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21OP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H |
Clé InChI |
YSRVYGISEBCSRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)


![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)



![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)

![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)

